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Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methyl-2-
oxocyclohexanecarboxylic acid, a bifunctional organic compound of interest in synthetic

chemistry. As a β-keto acid, its structural elucidation presents a unique set of spectroscopic

characteristics. This document serves as a comprehensive resource for researchers, scientists,

and professionals in drug development, offering detailed interpretations of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines

field-proven experimental protocols and explains the causality behind methodological choices,

ensuring both technical accuracy and practical applicability.
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1-Methyl-2-oxocyclohexanecarboxylic acid is a derivative of cyclohexanone, featuring both

a carboxylic acid and a ketone functional group. The presence of these two functionalities on

adjacent carbons, with a methyl group at the quaternary C1 position, dictates its chemical

behavior and spectroscopic signature. Understanding its structure is paramount for its

application in organic synthesis, where it can serve as a versatile building block. This guide

aims to provide a definitive spectroscopic profile of the molecule, enabling unambiguous

identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 1-Methyl-2-oxocyclohexanecarboxylic acid, both ¹H and ¹³C NMR provide

critical information about its carbon skeleton and the chemical environment of its protons.

Expert Insight: The Tautomerism Consideration
A crucial aspect to consider when analyzing β-keto acids is the potential for keto-enol

tautomerism. The equilibrium between the keto and enol forms can be influenced by the

solvent, temperature, and concentration. This can lead to the presence of two sets of signals in

the NMR spectra. Spectroscopic and computational studies have shown that the enolate form

can be stabilized in certain environments, which can significantly alter the observed chemical

shifts.[1][2] For the purpose of this guide, we will focus on the predominant keto form, which is

typically favored in many common NMR solvents.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Methyl-2-oxocyclohexanecarboxylic acid is expected to show

signals corresponding to the methyl group, the methylene protons of the cyclohexane ring, and

the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Data for 1-Methyl-2-oxocyclohexanecarboxylic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Singlet (broad) 1H -COOH

2.0 - 2.5 Multiplet 4H
-CH₂- (adjacent to

C=O and C-COOH)

1.6 - 1.9 Multiplet 4H
-CH₂- (remaining ring

protons)

~1.4 Singlet 3H -CH₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The broad singlet observed at a downfield chemical shift (~12 ppm) is characteristic of a

carboxylic acid proton, with its exact position being dependent on concentration and solvent

due to hydrogen bonding.[3] The protons on the cyclohexane ring will appear as complex

multiplets in the aliphatic region. The methyl group, being attached to a quaternary carbon, will

present as a sharp singlet.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-Methyl-2-oxocyclohexanecarboxylic Acid

Chemical Shift (δ) ppm Assignment

~208 C=O (Ketone)

~175 C=O (Carboxylic Acid)

~60 C1 (Quaternary)

20 - 40 -CH₂- (Cyclohexane ring)

~20 -CH₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs.
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The two carbonyl carbons are the most downfield signals, with the ketone carbon appearing at

a higher chemical shift than the carboxylic acid carbon.[3] The quaternary carbon (C1) will also

be distinct. The remaining methylene carbons of the ring will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-Methyl-2-
oxocyclohexanecarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general

organic compounds, while DMSO-d₆ can be useful for ensuring the observation of the acidic

proton.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled

experiment is standard. Additional experiments like DEPT (Distortionless Enhancement by

Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.

Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of organic compounds.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. 1-Methyl-2-oxocyclohexanecarboxylic acid has several characteristic IR

absorptions.

Table 3: Key IR Absorptions for 1-Methyl-2-oxocyclohexanecarboxylic Acid
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Wavenumber (cm⁻¹) Bond Functional Group

2500-3300 (very broad) O-H stretch Carboxylic Acid

~2950 C-H stretch Aliphatic

~1710 C=O stretch Carboxylic Acid (dimer)

~1740 C=O stretch Ketone

1210-1320 C-O stretch Carboxylic Acid

900-960 O-H bend (out-of-plane) Carboxylic Acid

The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H

stretching band that often overlaps with the C-H stretching region.[3][4] This broadness is due

to strong hydrogen bonding, which typically occurs as a dimeric association.[4] The spectrum

will also clearly show two distinct C=O stretching absorptions: one for the carboxylic acid and

one for the ketone. The presence of conjugation can lower the frequency of the C=O stretch.[3]

Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

or liquid sample directly onto the ATR crystal. This is often the simplest and most common

method.

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry

potassium bromide (KBr) and press it into a thin, transparent pellet.

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum,

typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and structure.

For 1-Methyl-2-oxocyclohexanecarboxylic acid (C₈H₁₂O₃), the expected molecular weight is

approximately 156.17 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular
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ion peak (M⁺) would be expected at m/z 156.

Expert Insight: Fragmentation Pathways
β-Keto acids and their esters are known to undergo characteristic fragmentation patterns in the

mass spectrometer. Common fragmentation pathways include the loss of small neutral

molecules like water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). Alpha-cleavage

(cleavage of the bond adjacent to a carbonyl group) is also a common process. For this

molecule, we can anticipate key fragmentation events.

Predicted Fragmentation

[M]+.
m/z = 156

[M - H2O]+.
m/z = 138- H2O

[M - COOH]+.
m/z = 111

- •COOH

[M - CO2]+.
m/z = 112

- CO2

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-Methyl-2-oxocyclohexanecarboxylic
acid in EI-MS.

Experimental Protocol for GC-MS Analysis
For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an

ideal analytical technique.

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Instrumentation:

Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: A temperature ramp from a low initial temperature (e.g., 70°C) to a high

final temperature (e.g., 280°C) to ensure elution of the compound.[5]

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

Mass Range: Scan a range of m/z values that includes the expected molecular ion (e.g.,

m/z 40-400).[5]

Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. The presence of a carboxylic acid is strongly suggested by the broad O-H stretch

in the IR spectrum and the downfield proton signal in the ¹H NMR. The two distinct carbonyl

signals in both the IR and ¹³C NMR spectra confirm the presence of both a ketone and a

carboxylic acid. The molecular weight determined by MS confirms the overall molecular

formula, and the fragmentation pattern can provide further structural details that are consistent

with the proposed structure. Together, these techniques provide a self-validating system for the

unambiguous identification of 1-Methyl-2-oxocyclohexanecarboxylic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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